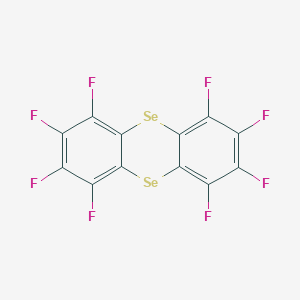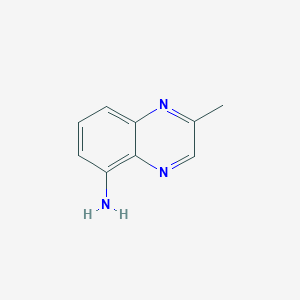
alpha2-Rhodomycinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
alpha2-Rhodomycinone is a complex organic compound belonging to the anthracycline family. Anthracyclines are known for their potent biological activities, particularly in the field of oncology. This compound is characterized by its unique stereochemistry and multiple hydroxyl groups, which contribute to its reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha2-Rhodomycinone typically involves multiple steps, starting from simpler organic molecules. One common approach is the polyketide pathway, which involves the condensation of acetate units to form the tetracyclic core structure. The stereochemistry at positions 7, 9, and 10 is controlled by specific enzymes or catalysts during the synthesis.
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using genetically engineered strains of Streptomyces bacteria. These bacteria are capable of producing the compound in significant quantities through their natural metabolic pathways. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
化学反应分析
Types of Reactions
alpha2-Rhodomycinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and halogenated compounds. These derivatives often exhibit different biological activities and can be used for further research.
科学研究应用
alpha2-Rhodomycinone has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of anthracyclines and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of alpha2-Rhodomycinone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.
相似化合物的比较
Similar Compounds
Daunorubicin: Another anthracycline with similar cytotoxic properties.
Doxorubicin: Known for its use in cancer therapy, it shares a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.
Uniqueness
alpha2-Rhodomycinone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
18118-77-9 |
|---|---|
分子式 |
C20H18O8 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1 |
InChI 键 |
TWFQRMYYLLRFKE-JJFKOLPGSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
手性 SMILES |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
规范 SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
同义词 |
alpha(2)-rhodomycinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)







